molecular formula C21H30O3 B180306 Tussilogonone CAS No. 110042-38-1

Tussilogonone

Cat. No. B180306
M. Wt: 330.5 g/mol
InChI Key: ORVROQPLYIDWBD-QWCDRRILSA-N
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Description

Tussilogonone is a molecule that contains a total of 55 bonds, including 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, and 1 aliphatic ketone . It consists of 30 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms .


Synthesis Analysis

Tussilogonone is isolated from the flower buds of Tussilago farfara . The structures of new compounds are elucidated based on 1D and 2D NMR and HRESIMS data . Retrosynthetic analysis is a cornerstone of modern natural product synthesis, providing an array of tools for disconnecting structures .


Molecular Structure Analysis

Tussilogonone contains total 55 bonds; 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

Tussilogonone contains total 55 bonds; 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .

Scientific Research Applications

Antioxidant and Cell Protection

Tussilagonone, derived from Tussilago farfara L., a medicinal plant used traditionally for respiratory diseases, exhibits significant antioxidant properties. A study by Lee et al. (2017) found that tussilagonone enhances cellular detoxification and reduces ROS production in HepG2 cells. This is achieved through the activation of the Nrf2 pathway, leading to the upregulation of detoxifying enzymes like NQO1 and HO-1, which are crucial in protecting cells from oxidative stress and damage.

Respiratory System Pharmacology

Farfarae Flos, a traditional Chinese medicine derived from Tussilago farfara L., has been used for treating respiratory conditions such as cough, asthma, and bronchitis. Research by Liu et al. (2020) indicates that Farfarae Flos contains tussilagonone, among other compounds. These components are reported to produce effects on the respiratory, cardiovascular, and digestive systems, showcasing anti-inflammatory and neuroprotective activities.

properties

IUPAC Name

[(1Z,3aR,5R,7S,7aS)-1-ethylidene-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-7-13(5)9-20(23)24-19-11-16(12(3)4)21-15(8-2)18(22)10-17(21)14(19)6/h8-9,12,16-17,19,21H,6-7,10-11H2,1-5H3/b13-9+,15-8+/t16-,17-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVROQPLYIDWBD-QWCDRRILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2=CC)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]\2[C@H](C1=C)CC(=O)/C2=C\C)C(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317641
Record name Tussilagonone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tussilogonone

CAS RN

110042-38-1
Record name Tussilagonone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110042-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tussilagonone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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